

Using Epi-galanthamine N-Oxide as a certified reference material in pharmaceutical analysis

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Compound of Interest

Compound Name: *Epi-galanthamine N-Oxide*

CAS No.: 366485-18-9

Cat. No.: B192818

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Technical Guide: Epi-galanthamine N-Oxide as a CRM in Pharmaceutical Analysis

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a complex, "double-modification" impurity in the profile of Galantamine hydrobromide, a reversible acetylcholinesterase inhibitor used in Alzheimer's disease therapy.[1] As the N-oxide derivative of the C6-epimer of Galantamine, this molecule presents unique separation challenges due to its polarity (N-oxide functionality) and stereochemical similarity (diastereomerism) to the parent drug.[1]

This guide details the protocol for utilizing **Epi-galanthamine N-Oxide** as a Certified Reference Material (CRM) under ISO 17034 standards.[1] It addresses the critical need for precise impurity profiling mandated by ICH Q3A(R2) and Q3B(R2) guidelines, specifically targeting the risk of co-elution and in-source degradation during analysis.

Key Applications

- Retention Time Marker: Establishing relative retention times (RRT) in HPLC methods.[2]
- Quantitation: Accurate determination of impurity levels in bulk drug substances and finished dosage forms.
- Method Validation: Demonstrating specificity and linearity in the presence of structurally related alkaloids.

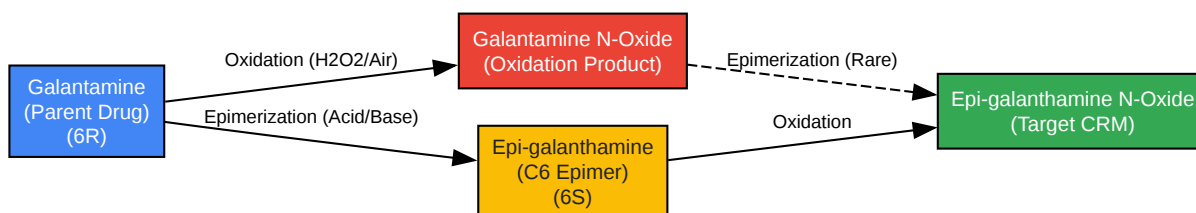
Chemical Identity & Properties

Understanding the structural nuance is prerequisite to method development.

Property	Description
Chemical Name	(4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide
Common Name	Epi-galanthamine N-Oxide
CAS Number	366485-18-9
Molecular Formula	C ₁₇ H ₂₁ NO ₄
Molecular Weight	303.35 g/mol
Stereochemistry	Epimer at C6 (S-configuration); Parent Galantamine is (6R).[1][3] N-Oxide at the tertiary amine.[1][4]
Polarity	High (due to N ⁺ -O ⁻ dipole). Elutes earlier than Galantamine in Reversed-Phase LC.[1]

Structural Context Diagram

The following diagram illustrates the relationship between Galantamine and its primary related impurities, highlighting the formation pathway of **Epi-galanthamine N-Oxide**.



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Figure 1: Degradation and impurity pathways leading to **Epi-galanthamine N-Oxide**.^[1]

Protocol: Handling & Storage of the CRM

Objective: Prevent degradation (deoxygenation) and moisture absorption to ensure the integrity of the certified value.

Storage Conditions

- Temperature: Store at $-20^{\circ}\text{C} \pm 5^{\circ}\text{C}$. N-oxides are thermally labile.^{[1][5]}
- Light: Protect from light (amber vials).
- Atmosphere: Store under argon or nitrogen if possible. N-oxides can be hygroscopic.^[1]

Reconstitution Procedure

- Equilibration: Allow the CRM vial to reach room temperature ($20\text{-}25^{\circ}\text{C}$) in a desiccator before opening to prevent condensation.
- Solvent Selection: Use Methanol (LC-MS grade). Avoid protic solvents with high acidity for long-term storage.^[1]
- Dissolution: Sonicate briefly (max 30 seconds). Avoid prolonged sonication which generates heat.
- Usage: Use the stock solution immediately or aliquot and freeze at -80°C . Do not refreeze aliquots more than once.

Protocol: HPLC-UV/DAD Method for Impurity Profiling

Objective: Achieve baseline resolution ($R_s > 1.5$) between **Epi-galanthamine N-Oxide**, Galantamine N-Oxide, and the parent drug.[1][6]

Chromatographic Conditions

- Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 250 x 4.6 mm, 5 μm . [1]
 - Rationale: Standard C18 columns may show tailing for basic alkaloids. Polar embedded groups provide better peak shape for polar N-oxides and alternate selectivity for diastereomers. [1]
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5.
 - Note: pH 6.5 is chosen to balance the ionization state. At low pH (<3), N-oxides are protonated and elute very fast. [1] At pH 6.5, the separation is driven by the hydrophobic difference of the epimeric -OH group.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Column Temp: 35°C.
- Detection: UV at 289 nm (Max absorption for Galantamine core).

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
5.0	95	5	Isocratic Hold (Elute salts)
25.0	70	30	Linear Gradient
35.0	20	80	Wash
40.0	95	5	Re-equilibration

System Suitability Criteria (Using CRM)

- Resolution (Rs): > 1.5 between **Epi-galanthamine N-Oxide** and Galantamine N-Oxide.
- Tailing Factor: < 1.5 for the N-oxide peak.[1]
- Retention Time Precision: RSD < 1.0% (n=6 injections).

Protocol: LC-MS/MS Identification & Specificity

Objective: Confirm the identity of the impurity and distinguish it from isobaric interferences (e.g., hydroxylated metabolites).

The "In-Source Reduction" Challenge

Critical Warning: N-oxides can thermally degrade back to their amine precursors in the ESI source (Electrospray Ionization).[1] This leads to a false signal for the parent drug or epimer.

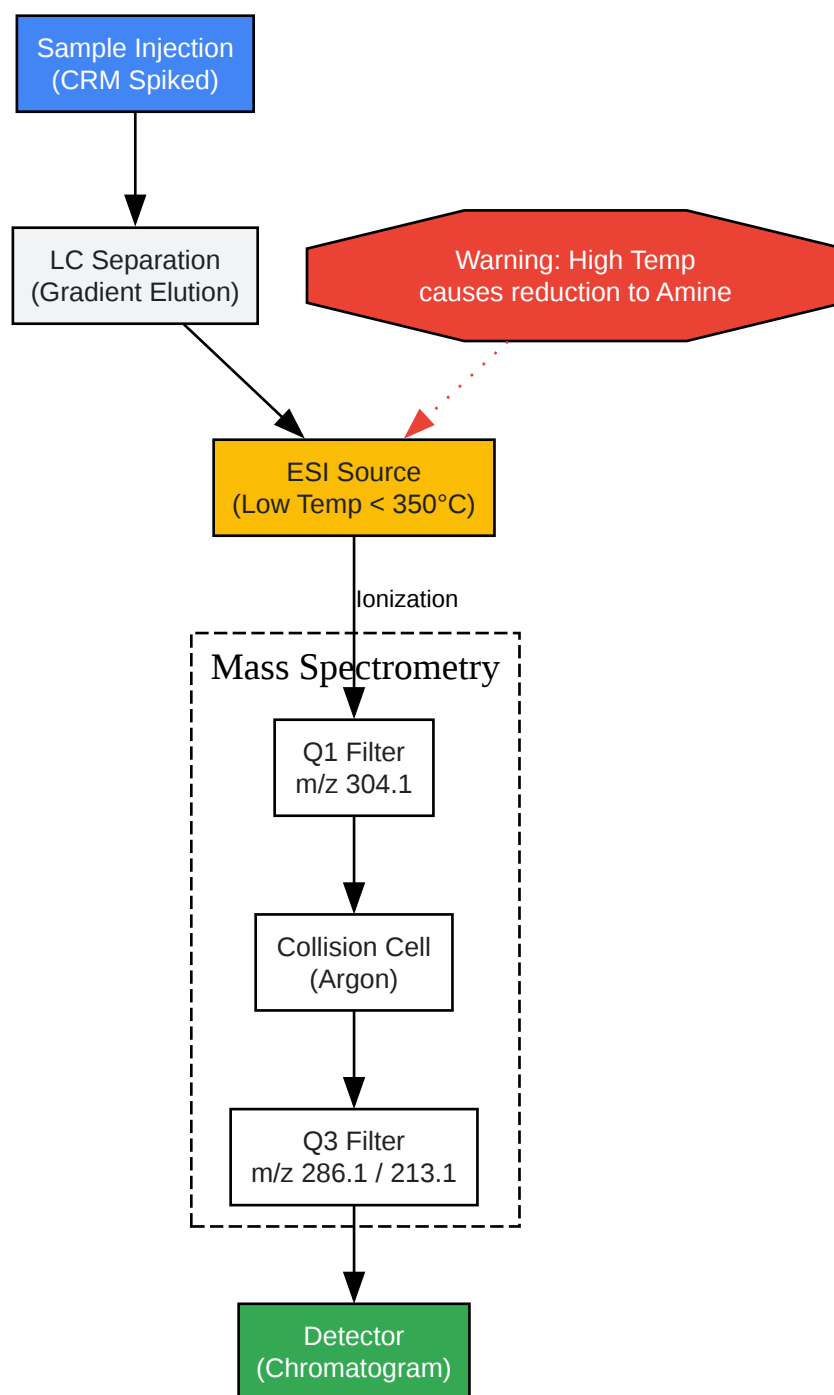
Mitigation Strategy:

- Lower Source Temperature: Set desolvation temp < 350°C.
- Soft Ionization: Lower the cone voltage/fragmentor voltage.
- Monitoring: Monitor the unique loss of oxygen $[M+H - 16]^+$ or the specific fragmentation pattern of the epimer.

MS Parameters[7]

- Ionization: ESI Positive Mode.
- Precursor Ion: m/z 304.15 $[M+H]^+$.
- Key Transitions:
 - Quantifier: 304.1 → 286.1 (Loss of H_2O).
 - Qualifier: 304.1 → 213.1 (Characteristic alkaloid fragment).
 - N-Oxide Marker: 304.1 → 288.1 (Loss of Oxygen - rare in collision cell, but $[M+H-O]^+$ is a sign of N-oxide).[1]

LC-MS Workflow Diagram



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Figure 2: LC-MS/MS workflow emphasizing soft ionization to prevent N-oxide reduction.

Calculation & Validation

When using the CRM for quantitative analysis (Standard Addition or External Standard), apply the following logic.

Purity Correction

The certified value of the CRM is typically given as "As Is" or "Dried Basis".

[1]

Relative Response Factor (RRF)

If the CRM is too expensive for routine use, determine the RRF of **Epi-galanthamine N-Oxide** relative to Galantamine during validation.[1]

- Prepare equimolar solutions of Galantamine Ref Std and **Epi-galanthamine N-Oxide** CRM. [1]
- Inject and measure peak areas.
- [1]
- Use this RRF for routine QC calculation.

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